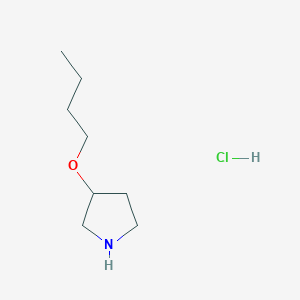
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H11ClFNO2 and a molecular weight of 243.66 g/mol. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol” is characterized by a pyrrolidine ring attached to a benzoyl group with chlorine and fluorine substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol” are not detailed in the available sources. Its molecular formula is C11H11ClFNO2 and it has a molecular weight of 243.66 g/mol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Targeted Drug Design
The pyrrolidine ring, a core structure in 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol , is a versatile scaffold in drug discovery . It’s used to create compounds with selective biological activity. The compound’s ability to bind with specific proteins can be leveraged to design drugs with targeted action, such as inhibitors for certain enzymes or receptors involved in disease pathways.
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound could be used to study enzyme inhibition . Its structural features allow it to interact with various enzymes, which can be useful in understanding the mechanism of action of potential biotechnological tools or in the development of new methods for controlling biological processes.
Materials Science: Synthesis of Advanced Materials
The chemical structure of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol could be utilized in the synthesis of advanced materials . Its molecular framework might contribute to the development of novel polymers or coatings with specific properties like increased durability or chemical resistance.
Environmental Science: Pollutant Degradation
This compound might find applications in environmental science, particularly in the degradation of pollutants . Its chemical reactivity could be harnessed to break down harmful substances in the environment, aiding in bioremediation efforts or in the development of more efficient waste treatment technologies.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol could be used as a standard or reagent in chromatographic and spectroscopic methods . Its unique spectral properties can help in the accurate identification and quantification of substances in complex mixtures.
Pharmacology: Pharmacokinetic Modeling
The compound’s characteristics make it suitable for pharmacokinetic modeling studies . Researchers can use it to understand how drugs with similar structures are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-10-5-7(13)1-2-9(10)11(16)14-4-3-8(15)6-14/h1-2,5,8,15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVAVDTJAANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)

![3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B1468306.png)
![tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate](/img/structure/B1468307.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)





![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)
![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

